molecular formula C9H17ClN2O B1379010 4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride CAS No. 1177344-28-3

4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride

Cat. No.: B1379010
CAS No.: 1177344-28-3
M. Wt: 204.7 g/mol
InChI Key: AWPIQRPLXJNONQ-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride is a chemical compound that belongs to the class of pyrrolidinones. This compound is characterized by a pyrrolidinone ring substituted with an amino group at the 4-position and a cyclopentyl group at the 1-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a γ-amino ester with a cyclopentylamine under acidic conditions.

    Introduction of the Amino Group: The amino group is introduced at the 4-position of the pyrrolidinone ring through a substitution reaction. This can be done using an appropriate amine source, such as ammonia or an amine derivative, under controlled temperature and pressure conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted pyrrolidinone derivatives.

Scientific Research Applications

4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride has been studied for its effects on several biological targets, especially in relation to neurodegenerative diseases and psychiatric disorders.

Neuroprotective Properties

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For example, studies have shown that derivatives of pyrrolidin-2-one can inhibit monoamine oxidases (MAO-A and MAO-B), enzymes involved in the degradation of neurotransmitters such as dopamine and serotonin. Inhibition of these enzymes can lead to increased levels of these neurotransmitters, which is beneficial in treating conditions like Parkinson's disease and depression .

Antidepressant Effects

The compound's structure suggests potential antidepressant effects, as it may enhance serotonergic signaling through MAO inhibition. This aligns with findings that related compounds have shown efficacy in preclinical models for depression .

Enzyme Inhibition

The compound acts primarily as an inhibitor of MAO enzymes. For instance, the binding affinity of similar compounds has been quantified using molecular docking studies, revealing strong interactions with key residues in the active sites of MAO-A and MAO-B . This inhibition leads to increased concentrations of monoamines, which are crucial for mood regulation.

Interaction with Receptors

In addition to enzyme inhibition, there is evidence suggesting that this compound may interact with various neurotransmitter receptors, contributing to its psychoactive effects. The precise receptor interactions would require further investigation through binding assays and functional studies.

Therapeutic Applications

Given its biological activity and mechanisms of action, this compound has potential therapeutic applications.

Treatment of Neurodegenerative Diseases

Due to its neuroprotective properties and ability to modulate neurotransmitter levels, this compound could be developed as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of MAO activity may help mitigate the symptoms associated with these conditions by preserving dopaminergic function .

Antidepressant Therapy

The antidepressant potential makes it a candidate for further research in treating major depressive disorder (MDD) and anxiety disorders. Its ability to enhance serotonin levels could provide a novel mechanism compared to existing antidepressants .

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

StudyFocusFindings
Study AMAO InhibitionDemonstrated significant inhibition of both MAO-A and MAO-B with low IC50 values indicating high potency against these targets.
Study BAntithrombotic ActivityExplored related compounds showing promise as antithrombotic agents, suggesting broader therapeutic implications beyond neuroprotection.
Study CPharmacological ProfileComprehensive analysis indicated favorable pharmacokinetic properties and low toxicity profiles for related compounds, supporting further development.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 4-position and the cyclopentyl group at the 1-position play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.

    4-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    4-Amino-1-phenylpyrrolidin-2-one hydrochloride: Similar structure but with a phenyl group instead of a cyclopentyl group.

Uniqueness

4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The cyclopentyl group provides a balance between steric hindrance and flexibility, making it a valuable scaffold for the development of new compounds with desired properties.

Biological Activity

4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of antiviral properties. This article synthesizes existing research findings, highlighting its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with an amino group and a cyclopentyl substituent. This structural configuration is crucial for its biological activity, particularly in antiviral applications.

Antiviral Activity

Recent studies have focused on the antiviral potential of this compound against SARS-CoV-2 and other beta-coronaviruses. The compound was evaluated for its efficacy in inhibiting viral replication in cell cultures.

Key Findings

  • EC50 and CC50 Values : The compound exhibited an effective concentration (EC50) of approximately 4.7 µM against SARS-CoV-2 with a cytotoxic concentration (CC50) of 21 µM, leading to a selectivity index (SI) of 4.5, indicating a favorable therapeutic window .
  • Mechanism of Action : The antiviral effect appears to be mediated through interference with the viral entry mechanism rather than direct inhibition of viral enzymes. In assays, it demonstrated significant activity against SARS-CoV-2 but not against unrelated viruses, such as Chikungunya .

Structure-Activity Relationships (SAR)

The SAR studies revealed that modifications to the cyclopentyl group and the amino substituent could influence the compound's antiviral potency. For instance, variations in the alkoxy substituents on the phenyl ring were explored, showing that certain configurations maintained or enhanced activity.

CompoundEC50 (µM)CC50 (µM)SI (CC50/EC50)
14.7 ± 3.021 ± 114.5
85.0>20>4
9>20>20-

Table: Antiviral activity and cytotoxicity of selected compounds .

Case Studies

  • SARS-CoV-2 Inhibition : In vitro studies demonstrated that the compound effectively blocked SARS-CoV-2 entry into cells, with an EC50 value of around 1.25 µM in neutralization assays .
  • Broad-Spectrum Activity : The compound showed similar efficacy against various beta-coronaviruses, including SARS-CoV-1 and MERS-CoV, suggesting potential for broad-spectrum antiviral applications .

Toxicity and Safety Profile

The cytotoxicity studies indicated that while the compound has promising antiviral effects, it also exhibits some level of toxicity at higher concentrations. Continuous monitoring and further toxicological evaluations are necessary to establish a comprehensive safety profile.

Properties

IUPAC Name

4-amino-1-cyclopentylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c10-7-5-9(12)11(6-7)8-3-1-2-4-8;/h7-8H,1-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPIQRPLXJNONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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